tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate

Description

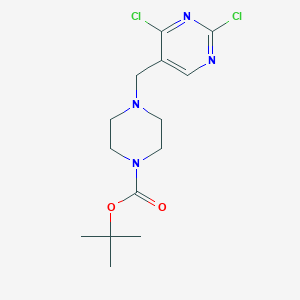

Chemical Structure and Properties The compound tert-butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate (molecular formula: C₁₄H₂₀Cl₂N₄O₂) features a piperazine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a methylene-linked 2,4-dichloropyrimidine moiety. Its SMILES notation is CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(N=C2Cl)Cl, and it has a molecular weight of 347.24 g/mol .

- Coupling reactions: Using reagents like HBTU or EDC•HCl with tertiary amine bases (e.g., DIPEA) in solvents such as DCM or DMAc .

- Buchwald-Hartwig amination: For introducing pyrimidine or aryl groups to the piperazine ring . The Boc group is often introduced to protect the piperazine nitrogen during synthesis and later removed under acidic conditions (e.g., HCl in methanol) .

Properties

CAS No. |

1420972-79-7 |

|---|---|

Molecular Formula |

C14H20Cl2N4O2 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)9-10-8-17-12(16)18-11(10)15/h8H,4-7,9H2,1-3H3 |

InChI Key |

GTXYNEYEKZHAIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety. Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It is explored for its potential therapeutic effects, including antibacterial and antifungal activities.

Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites or receptor binding sites, inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Stability and Reactivity

- Acid Sensitivity: Compounds like 1a and 1b (tert-butyl derivatives with triazolylmethyl oxazolidinone groups) degrade in simulated gastric fluid, whereas the dichloropyrimidine analog’s stability remains unstudied .

- Hydrogen Bonding: The 2-amino-4-hydroxyphenyl analog forms stable intramolecular O–H⋯N bonds, enhancing crystallinity and solubility .

Crystallographic Insights

- The hydroxyphenyl analog crystallizes in the monoclinic space group P2₁/n with a dihedral angle of 25.61° between aromatic rings, enabling supramolecular tape formation via N–H⋯O and N–H⋯N interactions .

Biological Activity

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a piperazine ring, a tert-butyl group, and a dichloropyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is , with a molecular weight of approximately 361.3 g/mol. The presence of the dichloropyrimidine group enhances its ability to interact with biological targets, potentially leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features:

- Dichloropyrimidine Moiety : This part of the molecule may inhibit specific enzymes or receptors involved in disease processes.

- Piperazine Ring : Enhances binding affinity to biological targets, facilitating interactions that can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the nanomolar range against MDA-MB-231 triple-negative breast cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25–1 μg/mL .

- Antimalarial Potential : Similar piperazine derivatives have been investigated for antimalarial properties, indicating that this compound may also possess such activity.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(2-chloro-pyrimidin-5-yl)-piperazine-1-carboxylate | Similar piperazine structure | Antimalarial activity |

| tert-Butyl 4-(5-fluorobenzyl)pyrimidine derivatives | Contains pyrimidine core | Potential antidepressant effects |

| N-(4-cyclopropyl-5-fluoro-pyridin-2-yl)-N'-methylpiperazine derivatives | Modified piperazine structure | Inhibitory effects on cancer cell lines |

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

- Cancer Cell Line Studies : A study demonstrated that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was quantified by comparing IC50 values against various cell lines .

- In Vivo Efficacy : In an animal model for breast cancer metastasis, treatment with similar compounds significantly inhibited tumor growth and metastasis compared to controls .

- Antimicrobial Trials : Another study reported the effectiveness of pyrimidine derivatives against multiple bacterial strains, emphasizing their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.